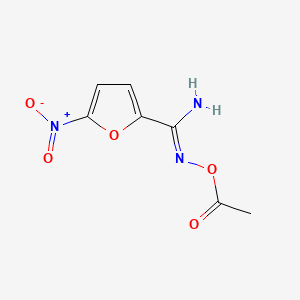

N-Acetoxy-5-nitro-2-furancarboximidamide

Description

N-Acetoxy-5-nitro-2-furancarboximidamide is a nitrofuran derivative characterized by a furan ring substituted with a nitro group at position 5 and an acetoxy-carboximidamide moiety at position 2.

Properties

CAS No. |

63-69-4 |

|---|---|

Molecular Formula |

C7H7N3O5 |

Molecular Weight |

213.15 g/mol |

IUPAC Name |

[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino] acetate |

InChI |

InChI=1S/C7H7N3O5/c1-4(11)15-9-7(8)5-2-3-6(14-5)10(12)13/h2-3H,1H3,(H2,8,9) |

InChI Key |

FYAWFIMYFYBIAK-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)O/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |

Canonical SMILES |

CC(=O)ON=C(C1=CC=C(O1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-furamideo-acetoxime typically involves the nitration of 2-furamide followed by the formation of the oxime derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the furan ring. The subsequent formation of the oxime group involves the reaction of the nitro-furamide with hydroxylamine under acidic or basic conditions .

Industrial Production Methods

Industrial production of 5-nitro-2-furamideo-acetoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-furamideo-acetoxime undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted oxime derivatives.

Scientific Research Applications

5-Nitro-2-furamideo-acetoxime has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to release nitric oxide, which has various physiological effects.

Mechanism of Action

The mechanism of action of 5-nitro-2-furamideo-acetoxime involves its ability to release nitric oxide (NO) upon metabolic activation. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound targets enzymes such as cytochrome P450, which catalyze the oxidation of the oxime group, leading to the release of nitric oxide .

Comparison with Similar Compounds

Formic Acid 2-[4-(5-Nitro-2-Furyl)-2-Thiazolyl] Hydrazide

Structural Features :

- Contains a 5-nitro-2-furyl group linked to a thiazolyl ring via a hydrazide bridge.

- Key Differences : The thiazole ring and hydrazide functional group contrast with the carboximidamide and acetoxy substituents in the target compound.

Comparison :

- The absence of a thiazole ring in N-Acetoxy-5-nitro-2-furancarboximidamide may reduce gastrointestinal carcinogenicity but retain systemic reactivity due to the nitro group.

5-Acetamido-3-(5-Nitro-2-Furyl)-6H-1,2,4-Oxadiazine

Structural Features :

- Features a 5-nitro-2-furyl group attached to an oxadiazine ring with an acetamido substituent.

- Key Differences : The oxadiazine ring and acetamido group differ from the carboximidamide-acetoxy structure of the target compound.

Comparison :

N′-Hydroxy-5-Methyl-2-Furancarboximidamide Hydrochloride

Structural Features :

Comparison :

Ranitidine-Related Nitroacetamide Derivatives

Structural Features :

- Includes compounds like nitroacetamide derivatives with dimethylamino-methyl-furan groups (e.g., ranitidine complex nitroacetamide) .

- Key Differences: Larger molecular structures with sulfanyl and amino alcohol substituents.

Comparison :

- The target compound’s simpler structure may facilitate more direct metabolic activation compared to complex ranitidine derivatives.

Mechanistic and Metabolic Considerations

- Nitro Group Activation : Common to all nitro-furans, this group is reduced to reactive intermediates (e.g., nitroso, hydroxylamine) that bind DNA .

- Role of Substituents :

- Acetoxy groups may undergo hydrolysis to form electrophilic species.

- Thiazole or oxadiazine rings influence tissue targeting (e.g., gastrointestinal vs. vascular systems).

- Solubility and Bioavailability : Hydrochloride salts (e.g., ) enhance solubility, whereas free bases (e.g., target compound) may require metabolic activation for absorption.

Biological Activity

N-Acetoxy-5-nitro-2-furancarboximidamide is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings, including case studies and data tables to provide a comprehensive understanding of this compound.

Synthesis

The synthesis of this compound involves the modification of 5-nitro-2-furoic acid derivatives. The process typically includes the formation of the amidoxime functional group, which is known for its diverse biological activities. The general synthetic route can follow these steps:

- Starting Material : 5-Nitro-2-furoic acid.

- Formation of Amidoxime : Reacting the acid with hydroxylamine to form the corresponding amidoxime.

- Acetylation : Treatment with acetic anhydride to introduce the acetoxy group.

This synthetic pathway highlights the importance of functional group modifications in enhancing biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of 5-nitro-2-furoic acid, including N-acetoxy derivatives, exhibit significant antimicrobial properties. For instance, compounds synthesized from 5-nitro-2-furoic acid hydrazones demonstrated promising in vitro activity against Mycobacterium tuberculosis (MTB) with minimum inhibitory concentrations (MICs) as low as 2.65 µM .

Cytotoxicity

Cytotoxicity assays are critical in evaluating the safety and efficacy of new compounds. This compound has been subjected to various in vitro cytotoxicity tests against different cell lines. The results indicate that while some derivatives show potent activity against cancer cell lines, others exhibit selective toxicity, making them candidates for further development as anticancer agents .

The mechanism of action for compounds like this compound often involves the inhibition of key enzymes in metabolic pathways. For example, studies suggest that similar nitrofuran derivatives inhibit isocitrate lyase (ICL) in MTB, which is crucial for bacterial survival during dormancy .

Study on Antimycobacterial Activity

A notable study evaluated a series of 5-nitro derivatives for their antitubercular activity. Among these, this compound was tested alongside others and displayed competitive inhibition against ICL with promising results in both log and starved-phase cultures .

Cytotoxicity Evaluation

In another study focusing on cytotoxicity, N-acetoxy derivatives were tested on various tumor cell lines using MTT assays and colony-forming assays. The results indicated that some compounds led to significant reductions in cell viability, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities of N-Acetoxy Derivatives

| Compound Name | MIC (µM) | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | 2.65 | Mycobacterium tuberculosis | 15 | Significant inhibition of ICL |

| 5-Nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | 10.64 | A549 (Lung Cancer) | 25 | Selective cytotoxicity observed |

| Other Nitrofuran Derivatives | Varies | Various Cancer Lines | Varies | Broad spectrum activity noted |

Table 2: Cytotoxicity Assay Methods Comparison

| Assay Type | Advantages | Limitations |

|---|---|---|

| MTT Assay | Simple and widely used | May not be suitable for all compounds |

| Colony Formation Assay | Reflects long-term viability | Time-consuming |

| LDH Release Assay | Measures membrane integrity | Non-specific; may indicate necrosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.